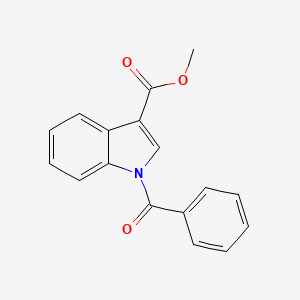

![molecular formula C17H20N4O B5603301 N'-[4-(diethylamino)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B5603301.png)

N'-[4-(diethylamino)benzylidene]-2-pyridinecarbohydrazide

Overview

Description

N-[4-(diethylamino)benzylidene]-2-pyridinecarbohydrazide, also known as DEAB, is a chemical compound that has been extensively studied in the field of scientific research. DEAB is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of many drugs and toxins. The inhibition of ALDH by DEAB has been shown to have significant implications in various areas of research, including cancer biology, stem cell research, and drug development.

Mechanism of Action

N'-[4-(diethylamino)benzylidene]-2-pyridinecarbohydrazide inhibits ALDH by binding to the enzyme's active site and preventing the conversion of aldehydes to their corresponding carboxylic acids. This leads to an accumulation of toxic aldehydes within the cell, which can have a range of effects depending on the specific context.

Biochemical and Physiological Effects:

The inhibition of ALDH by this compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In stem cells, this compound has been used to isolate and identify specific populations of cells. This compound has also been shown to have neuroprotective effects in the context of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[4-(diethylamino)benzylidene]-2-pyridinecarbohydrazide as a research tool is its specificity for ALDH. This allows for the selective inhibition of ALDH without affecting other enzymes or cellular processes. However, this compound can also have off-target effects in certain contexts, and its use may be limited by its toxicity and solubility properties.

Future Directions

There are many potential future directions for research on N'-[4-(diethylamino)benzylidene]-2-pyridinecarbohydrazide and its applications. One area of interest is the development of more potent and selective ALDH inhibitors based on the structure of this compound. Another area of interest is the exploration of this compound's potential as a therapeutic agent in various diseases, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms underlying this compound's effects on cellular processes and to identify potential off-target effects.

Synthesis Methods

The synthesis of N'-[4-(diethylamino)benzylidene]-2-pyridinecarbohydrazide involves the reaction of 2-pyridinecarbohydrazide with 4-(diethylamino)benzaldehyde in the presence of a suitable catalyst. The reaction yields a yellow solid that is purified by recrystallization.

Scientific Research Applications

N'-[4-(diethylamino)benzylidene]-2-pyridinecarbohydrazide has been extensively studied for its potential applications in cancer research. ALDH is known to play a crucial role in the development and progression of various types of cancer. Inhibition of ALDH by this compound has been shown to have a significant impact on the growth and survival of cancer cells. This compound has also been studied in the context of stem cell research, as ALDH is a marker for the identification and isolation of stem cells.

properties

IUPAC Name |

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-3-21(4-2)15-10-8-14(9-11-15)13-19-20-17(22)16-7-5-6-12-18-16/h5-13H,3-4H2,1-2H3,(H,20,22)/b19-13+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHXSQYXUWZJIL-CPNJWEJPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901329329 | |

| Record name | N-[(E)-[4-(diethylamino)phenyl]methylideneamino]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901329329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661824 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

32444-61-4 | |

| Record name | N-[(E)-[4-(diethylamino)phenyl]methylideneamino]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901329329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5603224.png)

![5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B5603232.png)

![3,4,4-trimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}pyrrolidin-3-ol](/img/structure/B5603264.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide hydrochloride](/img/structure/B5603280.png)

![1-[(4-bromobenzyl)oxy]-6-nitro-1H-1,2,3-benzotriazole](/img/structure/B5603288.png)

![2-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5603296.png)

![8-{hydroxy[4-(trifluoromethyl)phenyl]acetyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5603309.png)

![4-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5603314.png)

![N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5603316.png)

![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-3-isobutyl-1-methyl-1H-pyrazole](/img/structure/B5603319.png)

![5-acetyl-1'-[(3-methylisoxazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5603325.png)